
(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative characterized by the presence of a cyanophenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of alkenes with diazo compounds in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions: (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyanophenyl group can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: In organic synthesis, (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid serves as a building block for the construction of more complex molecules. Its strained ring system and functional groups make it a versatile intermediate in the synthesis of natural products and pharmaceuticals .
Biology: The compound’s chiral nature and functional groups allow it to interact with biological molecules, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the cyanophenyl group can enhance the compound’s binding affinity to biological targets .
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties. It can also be employed in the synthesis of agrochemicals and specialty chemicals .
作用机制
The mechanism of action of (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
相似化合物的比较
Cyclopropanecarboxylic acid: A simpler analog without the cyanophenyl group.
Cyclopropylcarboxylic acid: Another analog with a different substitution pattern.
Uniqueness: (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring, a cyanophenyl group, and a carboxylic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to its simpler analogs .
属性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m1/s1 |
InChI 键 |
FTHLUIBYGIBEIZ-ZJUUUORDSA-N |
手性 SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C#N |
规范 SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


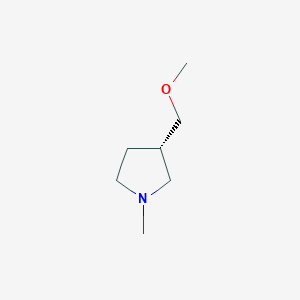
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)

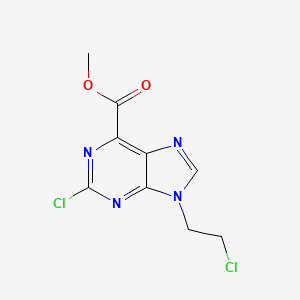
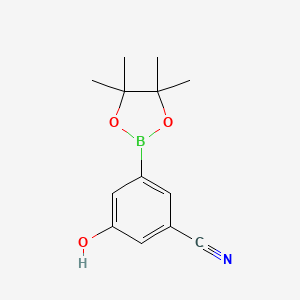
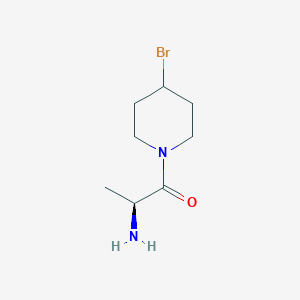
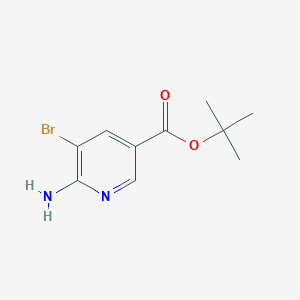
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
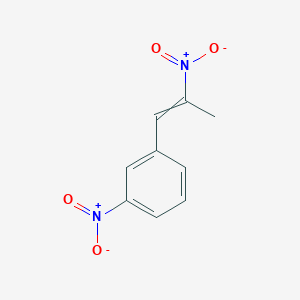

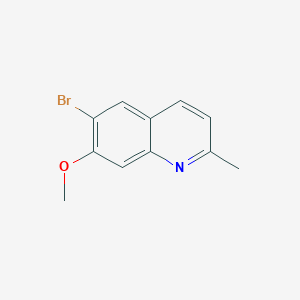
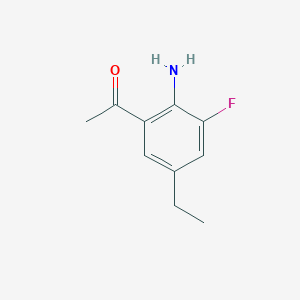
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)
![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
